An In-depth Technical Guide to (S)-Benzyl 2-amino-3-methoxypropanoate: Properties, Synthesis, and Applications
An In-depth Technical Guide to (S)-Benzyl 2-amino-3-methoxypropanoate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (S)-Benzyl 2-amino-3-methoxypropanoate. As a specialized, non-commercially common amino acid derivative, direct experimental data for this compound is limited. Therefore, this document synthesizes information from closely related analogues and established synthetic methodologies to provide a robust technical resource for researchers in organic synthesis and medicinal chemistry.
Introduction: A Chiral Building Block of Interest
(S)-Benzyl 2-amino-3-methoxypropanoate, also known as the benzyl ester of O-methyl-L-serine, is a chiral molecule with potential applications as a building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its structure combines the key features of an amino acid, a benzyl ester protecting group, and a methoxy moiety, offering a unique combination of reactivity and stereochemistry.
The presence of the (S)-chiral center makes it a valuable precursor for the enantioselective synthesis of bioactive compounds. The benzyl ester provides a readily cleavable protecting group for the carboxylic acid, while the methoxy group at the 3-position can influence the molecule's conformation and metabolic stability.
Physicochemical Properties: A Comparative Analysis
Due to the limited availability of experimental data for (S)-Benzyl 2-amino-3-methoxypropanoate, this section presents a comparative table of its predicted properties alongside the experimental data of structurally similar compounds. This approach allows for an informed estimation of its characteristics.
| Property | (S)-Benzyl 2-amino-3-methoxypropanoate (Predicted/Inferred) | (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride[1][2] | (R)-2-Amino-N-benzyl-3-methoxypropionamide[3] | O-Benzyl-L-serine methyl ester hydrochloride[4][] |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₇H₂₀ClNO₄S | C₁₁H₁₆N₂O₂ | C₁₁H₁₆ClNO₃ |
| Molecular Weight | 209.24 g/mol | 369.86 g/mol | 208.26 g/mol | 245.71 g/mol |
| CAS Number | Not available | 1194550-59-8 | 196601-69-1 | 19525-87-2 |
| Appearance | Likely a colorless to off-white solid or oil | White to off-white powder | Colorless to off-white solid-liquid mixture | White to off-white powder |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Soluble in organic solvents. | Soluble in organic solvents. | Soluble in water and various organic solvents.[6] |
| Melting Point | Not available | Not available | Not available | Not available |
| Boiling Point | Not available | Not available | Not available | Not available |
| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. | Inert atmosphere, Room Temperature.[1] | 2-8°C Refrigerator.[7] | 2-8°C.[] |
Synthesis and Purification: A Proposed Methodology
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of O-Methyl-L-serine
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Preparation: To a solution of L-serine in a suitable aprotic solvent (e.g., DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Argon).
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Methylation: A methylating agent, such as methyl iodide (MeI) or dimethyl sulfate (DMS), is then added dropwise to the reaction mixture.
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Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of (S)-Benzyl 2-amino-3-methoxypropanoate
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Esterification Setup: O-Methyl-L-serine is dissolved in a mixture of benzyl alcohol and a non-polar solvent capable of forming an azeotrope with water (e.g., cyclohexane).[8][10]
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Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added to the mixture.
-
Azeotropic Distillation: The reaction mixture is heated to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the esterification.
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Reaction Completion and Work-up: Once the reaction is complete (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst.
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Purification: The organic layer is dried and concentrated. The final product, (S)-Benzyl 2-amino-3-methoxypropanoate, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Protecting Groups: The synthesis of amino acid derivatives often requires the use of protecting groups to prevent unwanted side reactions. In this proposed synthesis, the order of reactions is crucial. O-methylation is performed first, as the conditions for benzyl esterification could potentially lead to side reactions with the free hydroxyl group of serine.
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Azeotropic Removal of Water: The esterification reaction is a reversible equilibrium. To drive the reaction towards the product side, the water generated is continuously removed from the reaction mixture using azeotropic distillation. Cyclohexane is a safer alternative to benzene for this purpose.[8][10]
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Purification: Chromatographic purification is essential to obtain the final product with high purity, removing any unreacted starting materials or byproducts.
Spectroscopic Characterization (Predicted)
While experimental spectra for (S)-Benzyl 2-amino-3-methoxypropanoate are not available, the expected spectroscopic data can be predicted based on its structure and data from similar compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the benzyl group (aromatic protons), the methoxy group (a singlet around 3.3-3.5 ppm), and the protons on the propanoate backbone.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the methoxy carbon, and the carbons of the serine backbone.
-
IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine, C=O stretching for the ester, and C-O stretching for the ether and ester groups.
-
MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (209.24 g/mol ).
Applications in Research and Development
Given its structure as a protected, chiral amino acid derivative, (S)-Benzyl 2-amino-3-methoxypropanoate is a promising building block for various applications in drug discovery and organic synthesis.
Peptide Synthesis
This compound can be incorporated into peptide chains to introduce an O-methylated serine residue. O-methylation can enhance the metabolic stability of peptides and influence their conformation and biological activity.[11] The benzyl ester can be selectively removed under appropriate conditions to allow for further peptide coupling at the C-terminus.
Synthesis of Chiral Ligands and Catalysts
The chiral backbone of (S)-Benzyl 2-amino-3-methoxypropanoate makes it a potential precursor for the synthesis of chiral ligands used in asymmetric catalysis. The amino and ester functionalities can be further modified to create bidentate or tridentate ligands.
Intermediate in the Synthesis of Bioactive Molecules
The related compound, (S)-Benzyl 2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride, is used as a reagent in the development of potent LFA-1/ICAM antagonists for treating dry eye.[7] This suggests that derivatives of (S)-Benzyl 2-amino-3-methoxypropanoate could also serve as key intermediates in the synthesis of novel therapeutic agents.
Caption: Potential applications of (S)-Benzyl 2-amino-3-methoxypropanoate.
Reactivity and Stability
-
Stability: As an ester, this compound is susceptible to hydrolysis under both acidic and basic conditions. It should be stored in a dry environment to prevent degradation.
-
Reactivity: The primary amine is nucleophilic and can undergo reactions such as acylation and alkylation. The benzyl ester can be cleaved by hydrogenolysis (catalytic hydrogenation), a common deprotection strategy in peptide synthesis.[12]
Safety and Handling
Specific safety data for (S)-Benzyl 2-amino-3-methoxypropanoate is not available. However, based on the safety information for the structurally similar (R)-2-Amino-N-benzyl-3-methoxypropionamide, the following precautions should be taken[3]:
-
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Use only outdoors or in a well-ventilated area.
-
Wash skin thoroughly after handling.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed.
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Conclusion
(S)-Benzyl 2-amino-3-methoxypropanoate is a chiral building block with significant potential in organic synthesis and medicinal chemistry. While direct experimental data is scarce, its properties and reactivity can be reasonably inferred from related compounds. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. As research into novel therapeutics and complex molecules continues, the utility of such specialized amino acid derivatives is expected to grow, making this guide a valuable resource for scientists working at the forefront of chemical innovation.
References
Sources
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- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 6. CAS 1738-72-3: L-serine benzyl ester hydrochloride [cymitquimica.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. air.unimi.it [air.unimi.it]
- 10. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Benzyl Esters [organic-chemistry.org]
